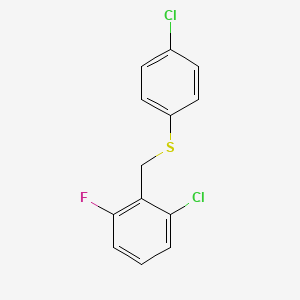

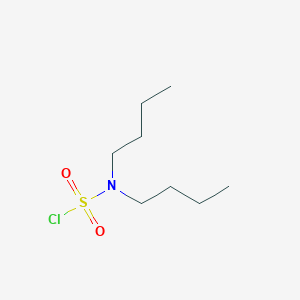

![molecular formula C19H22N4O4S B2496994 Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 303970-14-1](/img/structure/B2496994.png)

Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section covers the synthesis and analysis of compounds related to "Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate". The focus is on compounds with sulfanylidene, ethyl esters, and related functional groups, providing a foundation to understand the chemical behavior and properties of the target compound.

Synthesis Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives involves acid-catalysed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, leading to compounds with complex hydrogen-bonded structures (Sarojini et al., 2015). Similar synthetic pathways might be applicable to the target compound, emphasizing the role of specific functional groups and reaction conditions in determining the molecular structure.

Molecular Structure Analysis

Structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed its crystallization in the Monoclinic P21/c space group, with in-depth analysis of bond parameters and molecular geometry (Dhandapani et al., 2017). This detailed molecular structure analysis, including vibrational wavenumbers and intermolecular interactions, provides insights into the structural characteristics that could be expected in the target compound.

Chemical Reactions and Properties

Investigation into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates highlights the formation of complex products through sigmatropic rearrangement and pyrolysis, showcasing the reactivity of sulfur-containing esters under specific conditions (Tanikaga et al., 1984). These reactions are essential for understanding the chemical behavior of sulfur-containing compounds under thermal stress.

Applications De Recherche Scientifique

Chemical Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a similar chemical group to Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate, has been utilized for carboxyl-group protection in peptide synthesis. This group offers advantages in selectivity and removal conditions, highlighting its utility in synthesizing complex peptides (Amaral, 1969).

Antimicrobial Agent Synthesis

Research into quinazolines, which share structural motifs with this compound, has led to the development of new compounds with potential as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal pathogens, demonstrating the chemical's role in advancing antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Biochemical Applications of SAM

S-adenosylmethionine (SAM), a compound related to this compound, serves as a versatile methyl donor in numerous biochemical reactions. Its role extends beyond methylation to include the donation of methylene, amino, ribosyl, and aminopropyl groups, illustrating the compound's widespread utility in cellular processes and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Anti-Helicobacter pylori Agents

A study on derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, which shares a sulfanyl group similar to this compound, identified potent activities against Helicobacter pylori. These compounds offer a promising avenue for treating infections caused by this pathogen, with low resistance rates and selective activity (Carcanague et al., 2002).

Mécanisme D'action

Target of Action

The compound contains a purine moiety, which is a key component of many biological molecules such as DNA, RNA, and ATP. Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize purine structures. Without specific studies, it’s difficult to identify the exact targets .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity. The presence of a sulfanylpropanoate group could potentially allow for interactions with proteins or other biological molecules .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the presence of a purine moiety, it’s possible that it could be involved in nucleic acid metabolism or energy production pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and how it’s administered. The presence of an ethyl group in the compound might enhance its lipophilicity, potentially affecting its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular functions, gene expression, or metabolic processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions .

Propriétés

IUPAC Name |

ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-5-27-17(25)12(3)28-19-20-15-14(16(24)21-18(26)22(15)4)23(19)10-13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEBZNMGFAWWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

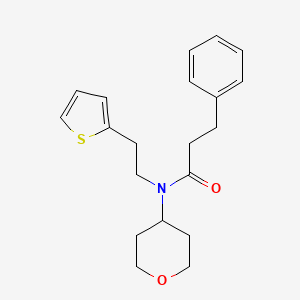

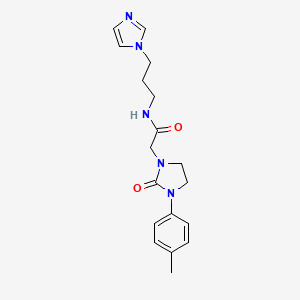

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

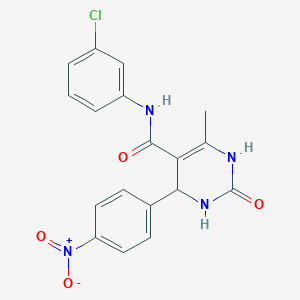

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)